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molecular formula C8H13N3O2S B1371681 N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide CAS No. 939791-42-1

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Cat. No. B1371681
M. Wt: 215.28 g/mol
InChI Key: JPOHQSSYLJWDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501763B2

Procedure details

To a 25 mL round bottom flask charged with tert-butyl (2-(N-methylmethylsulfonamido)pyridin-3-yl)methylcarbamate (118 mg, 0.26 mmol) was added a 40% solution of TFA in CH2Cl2 (4 mL). The resulting mixture was stirred for 20 min, then the volatiles were evaporated. Toluene (4 mL) was added to the crude followed by evaporation. This procedure was repeated once. A solution of the crude residue in CH2Cl2 (4 mL) was treated with Amberlyst A-21 (1.8 g) and stirred for 30 min. The Amberlyst A-21 resin was filtered off and washed with CH2Cl2 (20 mL). The volatiles were evaporated to yield N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (50 mg, 0.23 mmol, 88%).
Name
tert-butyl (2-(N-methylmethylsulfonamido)pyridin-3-yl)methylcarbamate
Quantity
118 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:7]1[C:12]([CH2:13][NH:14]C(=O)OC(C)(C)C)=[CH:11][CH:10]=[CH:9][N:8]=1)[S:3]([CH3:6])(=[O:5])=[O:4].C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:14][CH2:13][C:12]1[C:7]([N:2]([CH3:1])[S:3]([CH3:6])(=[O:5])=[O:4])=[N:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
tert-butyl (2-(N-methylmethylsulfonamido)pyridin-3-yl)methylcarbamate
Quantity
118 mg
Type
reactant
Smiles
CN(S(=O)(=O)C)C1=NC=CC=C1CNC(OC(C)(C)C)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
ADDITION
Type
ADDITION
Details
Toluene (4 mL) was added to the crude
CUSTOM
Type
CUSTOM
Details
followed by evaporation
ADDITION
Type
ADDITION
Details
A solution of the crude residue in CH2Cl2 (4 mL) was treated with Amberlyst A-21 (1.8 g)
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The Amberlyst A-21 resin was filtered off
WASH
Type
WASH
Details
washed with CH2Cl2 (20 mL)
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NCC=1C(=NC=CC1)N(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.23 mmol
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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